![molecular formula C17H20N4O6S2 B3007629 2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034592-62-4](/img/structure/B3007629.png)

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

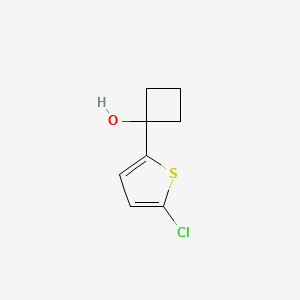

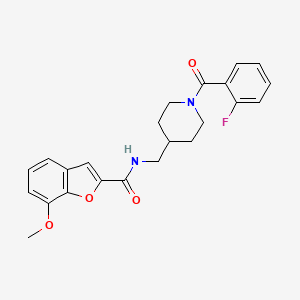

This compound is an organic molecule with several functional groups. It contains a benzo[c][1,2,5]thiadiazole ring, which is a type of heterocyclic compound . It also has an amine group, which is a functional group that contains a basic nitrogen atom with a lone pair . Additionally, it has a sulfamoyl group and a phenoxy group.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzo[c][1,2,5]thiadiazole ring, for example, is a planar, aromatic ring system . The presence of the amine group could lead to the formation of different isomers, depending on the position of the alkyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group can participate in a variety of reactions, such as acid-base reactions . The benzo[c][1,2,5]thiadiazole ring could also be involved in electrophilic substitution reactions .科学的研究の応用

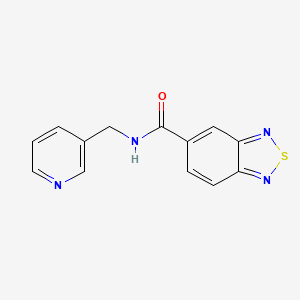

Antimicrobial and Antiviral Applications

The benzothiadiazole core of the compound is known for its antimicrobial properties. Research indicates that derivatives of benzothiadiazine dioxides exhibit significant activity against a variety of microbial and viral pathogens. This makes the compound a potential candidate for the development of new antimicrobial and antiviral agents, which could be particularly useful in the fight against drug-resistant strains of bacteria and viruses .

Antihypertensive Agents

Compounds with a benzothiadiazine dioxide structure have been extensively studied for their antihypertensive effects. They can act as vasodilators and have been shown to lower blood pressure in hypertensive models. This suggests that our compound could be explored as a novel therapeutic agent for managing high blood pressure .

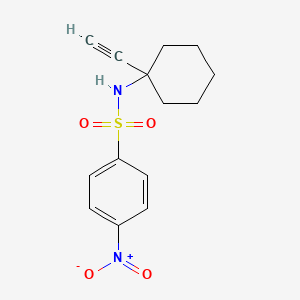

Antidiabetic Activity

Benzothiadiazine dioxides have been reported to exhibit antidiabetic activity by acting as aldose reductase inhibitors. This enzyme plays a role in the development of diabetic complications, and its inhibition is a therapeutic strategy for preventing or treating such conditions. Therefore, the compound could be valuable in diabetes research and treatment .

Anticancer Research

The structural motif of benzothiadiazine is also associated with anticancer properties. It can be used to design and synthesize new compounds that may inhibit the growth of cancer cells. The compound’s potential to act as a chemotherapeutic agent or as a scaffold for developing new anticancer drugs is an area of significant interest .

AMPA Receptor Modulation

The compound has shown promise as a positive allosteric modulator of AMPA receptors. These receptors are involved in fast synaptic transmission in the central nervous system, and modulation of these receptors can have therapeutic implications in neurological disorders such as epilepsy and neurodegenerative diseases .

Analgesic Properties

Derivatives of benzothiadiazine dioxide have been identified with high analgesic activity. This suggests that the compound could be used in the development of new pain-relief medications, potentially with fewer side effects than existing analgesics .

特性

IUPAC Name |

2-[4-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O6S2/c1-20-15-4-2-3-5-16(15)21(29(20,25)26)11-10-19-28(23,24)14-8-6-13(7-9-14)27-12-17(18)22/h2-9,19H,10-12H2,1H3,(H2,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWAHXKXYMOJSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)phenoxy)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)

![N-(1-cyanocyclohexyl)-2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]acetamide](/img/structure/B3007557.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)

![N-(3-chlorophenyl)-2-{3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-8-methyl-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl}acetamide](/img/structure/B3007559.png)

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![3-(2-(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007565.png)

![3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3007568.png)